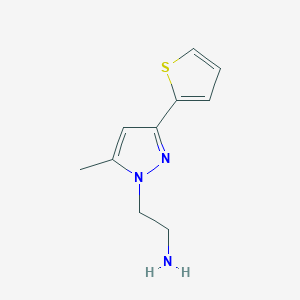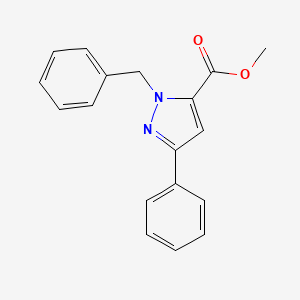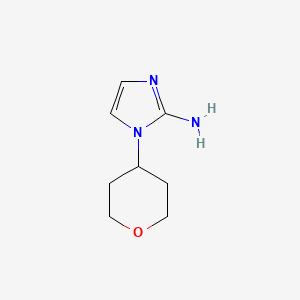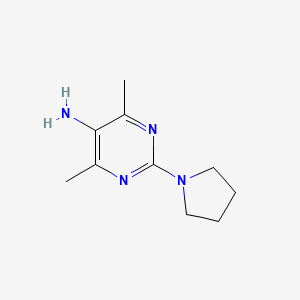![molecular formula C11H14N4O B1530779 3-(pipéridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 1784243-34-0](/img/structure/B1530779.png)
3-(pipéridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Vue d'ensemble
Description
3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a useful research compound. Its molecular formula is C11H14N4O and its molecular weight is 218.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse pharmacologique
Les dérivés de la pipéridine sont essentiels dans la conception et la synthèse de médicaments. Ils servent de blocs de construction clés dans l'industrie pharmaceutique en raison de leur présence dans de nombreuses classes de médicaments . Le composé en question pourrait être utilisé pour synthétiser de nouveaux agents pharmacologiques, en particulier ceux ciblant les troubles neurologiques, étant donné l'importance des structures de la pipéridine en chimie médicinale.
Recherche anticancéreuse
Les fragments de pipéridine se retrouvent dans des composés présentant des propriétés anticancéreuses. La recherche sur le potentiel du composé en tant qu'agent anticancéreux pourrait conduire au développement de nouvelles thérapies ciblant des voies cancéreuses spécifiques . Ses caractéristiques structurelles peuvent interagir avec les mécanismes des cellules cancéreuses, offrant une nouvelle voie d'intervention thérapeutique.
Applications antimicrobiennes et antifongiques
La complexité structurelle des dérivés de la pipéridine en fait des candidats adéquats pour les applications antimicrobiennes et antifongiques. Enquêter sur l'efficacité du composé contre diverses souches microbiennes et fongiques pourrait contribuer à la découverte de nouveaux traitements contre les infections .
Propriétés analgésiques et anti-inflammatoires
Les composés avec un noyau de pipéridine ont été utilisés pour leurs effets analgésiques et anti-inflammatoires. La recherche scientifique sur les applications analgésiques de ce composé pourrait conduire au développement de nouvelles solutions de gestion de la douleur .
Effets antihypertenseurs et cardiovasculaires
Les dérivés de la pipéridine peuvent avoir des effets importants sur la tension artérielle et la santé cardiovasculaire. Explorer le potentiel du composé à agir comme un agent antihypertenseur pourrait être bénéfique pour traiter des conditions comme l'hypertension et les maladies cardiovasculaires associées .
Potentiel antidiabétique
La recherche sur l'activité biologique des dérivés de la pipéridine a indiqué des applications potentielles dans la réduction des niveaux de glucose sanguin. Ce composé pourrait être étudié pour ses propriétés antidiabétiques, en particulier dans la prévention et le traitement du diabète de type 1 et d'autres troubles liés au glucose .
Effets neuroprotecteurs
Le potentiel neuroprotecteur des dérivés de la pipéridine est un domaine d'intérêt en raison de leur impact sur les voies neurologiques. Ce composé pourrait être analysé pour sa capacité à protéger les cellules neurales des dommages, ce qui est crucial dans des maladies comme Alzheimer et Parkinson .
Recherche antiasthmatique
Les structures de la pipéridine ont été associées à des applications thérapeutiques respiratoires. Enquêter sur le rôle du composé dans les voies respiratoires pourrait conduire à de nouveaux traitements pour l'asthme et d'autres affections respiratoires .
Mécanisme D'action
Target of Action
Compounds with a similar piperidine nucleus have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives interact with their targets in various ways, depending on the specific therapeutic application .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, again depending on the specific therapeutic application .
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular level, depending on their specific therapeutic application .
Propriétés
IUPAC Name |
3-piperidin-3-yl-1H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-11-14-9-4-2-6-13-10(9)15(11)8-3-1-5-12-7-8/h2,4,6,8,12H,1,3,5,7H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHXHTMMRHGEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C3=C(C=CC=N3)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1530712.png)
![8-Oxaspiro[4.5]decan-1-amine](/img/structure/B1530713.png)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B1530714.png)

